molecular formula C24H20N2O3 B3916299 (5E)-2-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-3-phenylimidazol-4-one

(5E)-2-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-3-phenylimidazol-4-one

Cat. No.: B3916299
M. Wt: 384.4 g/mol
InChI Key: AQZFFVAPLXECOR-LTGZKZEYSA-N
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Description

(5E)-2-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-3-phenylimidazol-4-one is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group and a phenylimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-3-phenylimidazol-4-one typically involves the condensation of appropriate aldehydes and ketones with imidazole derivatives. One common method involves the use of a base-catalyzed reaction where the starting materials are mixed in a suitable solvent, such as ethanol or methanol, and heated under reflux conditions. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated reactors and in-line monitoring systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-3-phenylimidazol-4-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-2-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-3-phenylimidazol-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers are investigating its ability to interact with specific biological targets, which could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (5E)-2-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-3-phenylimidazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, which may result in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-1H-imidazole: This compound shares the imidazole core but lacks the additional methoxyphenyl and phenyl groups.

    3-phenyl-1H-imidazole: Similar to the target compound but without the methoxyphenyl groups.

    4-methoxyphenyl-1H-imidazole: Contains the methoxyphenyl group but lacks the phenylimidazole core.

Uniqueness

The uniqueness of (5E)-2-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-3-phenylimidazol-4-one lies in its combination of functional groups and structural features This combination imparts specific chemical and biological properties that distinguish it from other imidazole derivatives

Properties

IUPAC Name

(5E)-2-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-3-phenylimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-28-20-14-12-17(13-15-20)23-25-21(16-18-8-6-7-11-22(18)29-2)24(27)26(23)19-9-4-3-5-10-19/h3-16H,1-2H3/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZFFVAPLXECOR-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3OC)C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=N/C(=C/C3=CC=CC=C3OC)/C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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